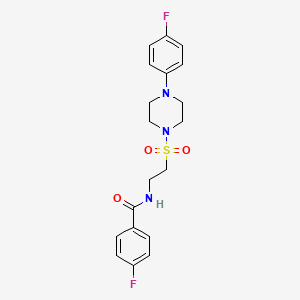

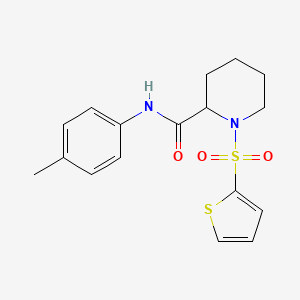

![molecular formula C23H21BrFN5O2 B2530964 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-40-5](/img/structure/B2530964.png)

9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

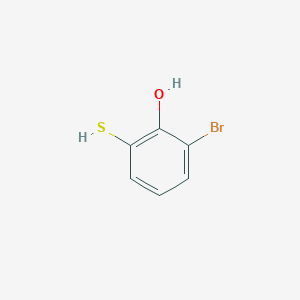

The compound is a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It features a complex structure with multiple substituents, including a 4-bromophenyl group and a 4-fluorobenzyl group. This compound is structurally related to other purine derivatives that have been studied for their biological activities, such as anticonvulsant properties.

Synthesis Analysis

While the specific synthesis of 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is not detailed in the provided papers, similar compounds have been synthesized and tested for their biological activities. For instance, paper discusses the synthesis of various substituted aryl and 6-alkylamino analogues of anticonvulsant purines, indicating that the synthesis of such compounds is feasible and can be tailored to produce derivatives with specific properties.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of substituents like bromo and fluoro groups can significantly influence the binding affinity and efficacy of these compounds in biological systems. The title compound's structure is likely to be rigid due to the presence of the tetrahydropyrimido[2,1-f]purine core, which could affect its interaction with biological targets.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including substitutions, additions, and eliminations, depending on the functional groups present. The bromo and fluoro substituents in the title compound may participate in halogen bonding, which can be a key factor in the compound's biological interactions and stability, as seen in paper where Br⋯O halogen bonds are mentioned.

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of halogen substituents could affect its lipophilicity, which in turn could influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. The intra- and intermolecular hydrogen bonding, as seen in paper , could also impact the compound's solubility and crystalline structure.

科学的研究の応用

Multitarget Drugs for Neurodegenerative Diseases

Compounds similar to 9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been studied as multitarget drugs for treating neurodegenerative diseases. For instance, tetrahydropyrazino[2,1-f]purinediones, which are structurally related, have been shown to act as dual-target adenosine receptor antagonists and monoamine oxidase inhibitors, beneficial for symptomatic and possibly disease-modifying treatment of neurodegenerative disorders (Brunschweiger et al., 2014), (Koch et al., 2013).

Novel Ligands for Neurodegenerative Diseases

N9-Benzyl-substituted derivatives based on a xanthine core, which are structurally related to the compound , have been developed as dual-target-directed ligands combining A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. These compounds are considered potential therapeutics for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Antiinflammatory Activity

Related structures like 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones have demonstrated antiinflammatory activity, highlighting their potential in chronic inflammation treatment. This activity is similar to that of naproxen, without the associated side effects, thus indicating a promising therapeutic profile (Kaminski et al., 1989).

特性

IUPAC Name |

9-(4-bromophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrFN5O2/c1-14-11-28(18-9-5-16(24)6-10-18)22-26-20-19(29(22)12-14)21(31)30(23(32)27(20)2)13-15-3-7-17(25)8-4-15/h3-10,14H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQVQMYSKWLQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrFN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

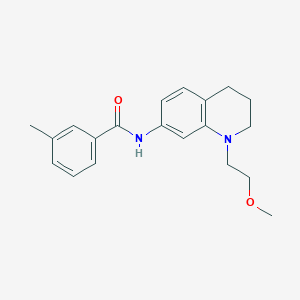

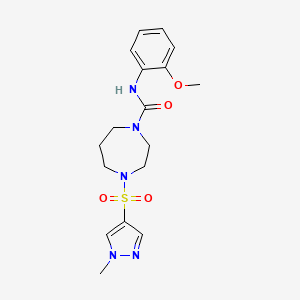

![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)

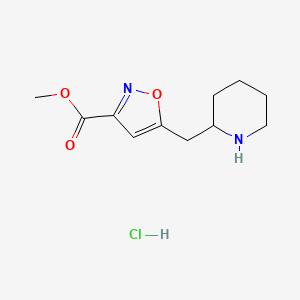

![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)

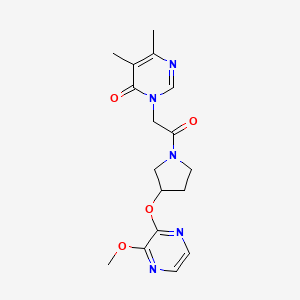

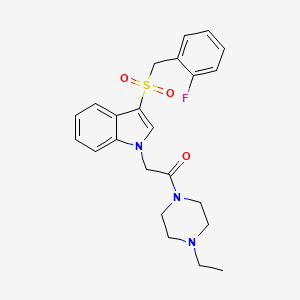

![2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2530890.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

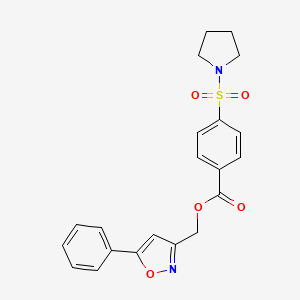

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)